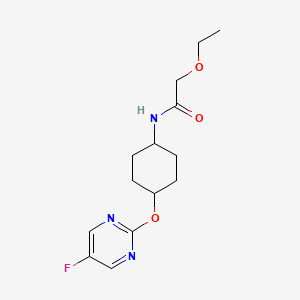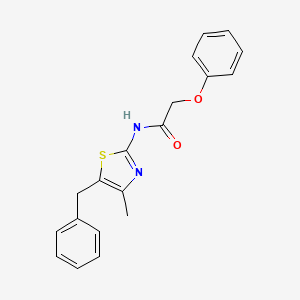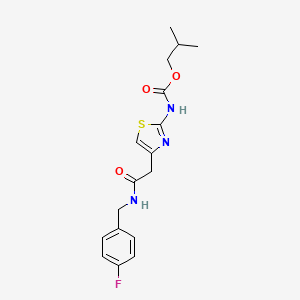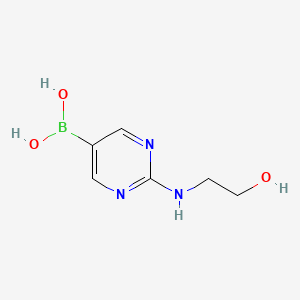![molecular formula C20H23N5O3S B2832700 N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide CAS No. 1251600-79-9](/img/structure/B2832700.png)
N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.
Preparation Methods
The synthesis of N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide involves several steps. One common method includes the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of specific catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods often focus on optimizing these reactions for higher yields and purity, utilizing advanced techniques such as metal-catalyzed synthesis and green chemistry approaches .
Chemical Reactions Analysis
N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups using appropriate nucleophiles.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Scientific Research Applications
N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group plays a crucial role in binding to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide can be compared with other benzenesulfonamides and naphthyridine derivatives:
Benzenesulfonamides: These compounds share the sulfonamide group attached to a benzene ring, but differ in their substituents and overall structure.
Naphthyridine Derivatives: Compounds like gemifloxacin contain the 1,8-naphthyridine core and are used in medicinal chemistry for their antibacterial properties.
Properties
IUPAC Name |
N,N-diethyl-7-methyl-4-(4-sulfamoylanilino)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-4-25(5-2)20(26)17-12-22-19-16(11-6-13(3)23-19)18(17)24-14-7-9-15(10-8-14)29(21,27)28/h6-12H,4-5H2,1-3H3,(H2,21,27,28)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPFJCPWPVMUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)N)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832621.png)
![3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2832623.png)


![1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2832627.png)
![(2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2832629.png)
![S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate](/img/structure/B2832630.png)
![2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2832633.png)
![1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2832637.png)

![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2832640.png)
